![molecular formula C10H14N6 B1478491 1-(5-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)azetidin-3-amine CAS No. 2098078-96-5](/img/structure/B1478491.png)
1-(5-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)azetidin-3-amine
Descripción general
Descripción
The compound “1-(5-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)azetidin-3-amine” belongs to the class of [1,2,4]triazolo[1,5-a]pyrimidines . These compounds are known for their significant biological activities in various domains such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines can be divided into two main groups: annulation of pyrimidine moiety to triazole ring and annulation of triazole fragment to pyrimidine ring . The Dimroth rearrangement of [1,2,4]triazolo[4,3-a]pyrimidines can also be used for the synthesis of [1,2,4]triazolo[1,5-a]pyrimidines .Molecular Structure Analysis
The molecular structure of [1,2,4]triazolo[1,5-a]pyrimidines is available as a 2D Mol file or as a computed 3D SD file . The 3D structure may provide more insights into the spatial arrangement of atoms and the shape of the molecule .Chemical Reactions Analysis
[1,2,4]Triazolo[1,5-a]pyrimidines are known for their remarkable biological activities in a variety of domains, such as herbicidal, antifungal, antimalarial, antiviral, cardiovascular vasodilators, anti-inflammatory, analgesic, and anticancer . They are versatile linkers to several metals and the interactions of their coordination compounds in biological systems have been extensively described .Aplicaciones Científicas De Investigación
Anticancer Activity
The [1,2,4]triazolo[1,5-a]pyrimidine and indole skeletons are widely used to design anticancer agents . For instance, a series of [1,2,4]triazolo[1,5-a]pyrimidine indole derivatives were designed and synthesized by the molecular hybridization strategy . These compounds have shown significant antiproliferative activities against various human cancer cell lines .
Antimicrobial Activity
The [1,2,4]triazolo[1,5-a]pyrimidines (TPs) have been found to exhibit antibacterial and antifungal properties . This makes them valuable in the development of new antimicrobial agents .
Antiviral Activity
TPs have also shown antiviral properties . This makes them potential candidates for the development of new antiviral drugs .
Antiparasitic Activity
TPs have demonstrated antiparasitic activity . This suggests their potential use in the treatment of parasitic infections .
Cardiovascular Applications
These compounds have been utilized in the treatment of cardiovascular disorders . This indicates their potential in cardiovascular drug development .
Treatment of Type 2 Diabetes
TPs have been used in the treatment of type 2 diabetes . This suggests their potential as therapeutic agents in managing this condition .
Antimalarial Activity
TPs have been used as reactants for the synthesis of dihydroorotate dehydrogenase inhibitors with antimalarial activity . This indicates their potential use in the development of new antimalarial drugs .
HIV TAR RNA Binding
Investigations of the pharmacological activity caused by binding to HIV TAR RNA have been conducted . This suggests their potential use in the development of new HIV treatments .
Direcciones Futuras
The potential of [1,2,4]triazolo[1,5-a]pyrimidines has inspired some excellent reviews over the years on their chemistry and methods of synthesis with a minor focus on their biological properties . The development of [1,2,4]triazolo[1,5-a]pyrimidines of interest in medicinal chemistry has been based on this heterocyclic nucleus as possible bio-isostere for purines, carboxylic acid and N-acetylated lysine . This suggests that there is potential for further exploration and development of these compounds in the field of medicinal chemistry.
Propiedades
IUPAC Name |
1-(5-ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)azetidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N6/c1-2-8-3-9(15-4-7(11)5-15)16-10(14-8)12-6-13-16/h3,6-7H,2,4-5,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXUVUOQFHOMZKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=NC=NN2C(=C1)N3CC(C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



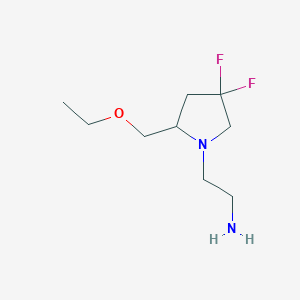
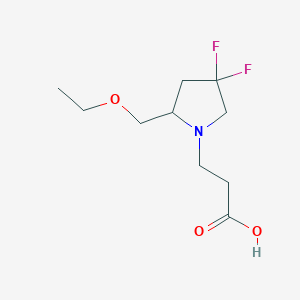
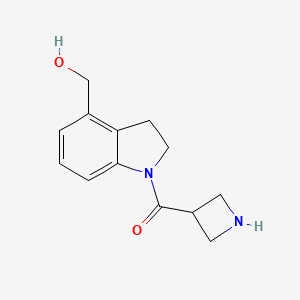
![3-(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)propan-1-amine](/img/structure/B1478412.png)
![3-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)propanoic acid](/img/structure/B1478414.png)
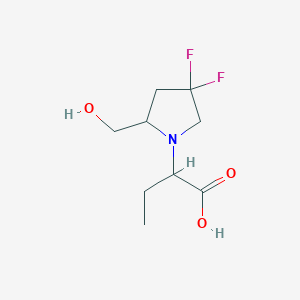
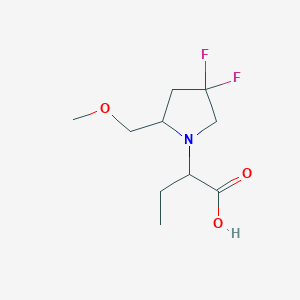
![octahydro-1H-cyclopenta[e][1,4]oxazepine-1-carboximidamide](/img/structure/B1478418.png)





